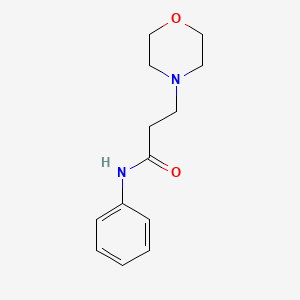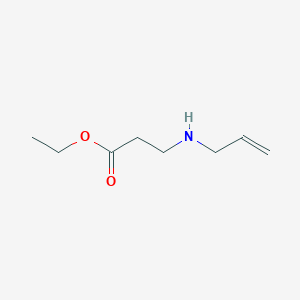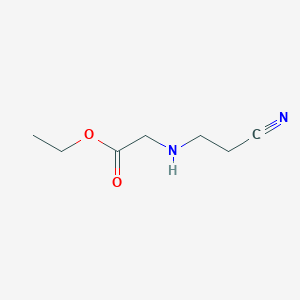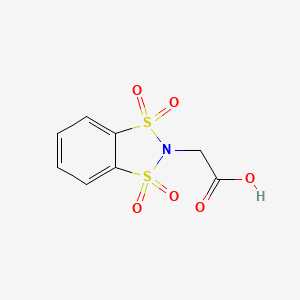
3-Cyano-6-hydroxy-3'-(trifluoromethoxy)biphenyl
概要
説明
3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl is a complex organic compound characterized by the presence of a cyano group, a hydroxy group, and a trifluoromethoxy group attached to a biphenyl structure
作用機序
Target of Action
It’s often involved in Suzuki–Miyaura coupling reactions, a type of carbon–carbon bond-forming reaction .
Mode of Action
The mode of action of 3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl is likely related to its role in Suzuki–Miyaura coupling reactions. In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. .
Biochemical Pathways
The biochemical pathways affected by 3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl are likely related to its role in Suzuki–Miyaura coupling reactions. These reactions are a type of carbon–carbon bond-forming reaction, which can lead to the formation of complex organic compounds . Additionally, the compound might be involved in the protodeboronation of pinacol boronic esters, a process that can lead to the formal anti-Markovnikov hydromethylation of alkenes .
Action Environment
The action, efficacy, and stability of 3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which the compound is often involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemical reagents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl typically involves multiple steps, including the introduction of the cyano, hydroxy, and trifluoromethoxy groups onto the biphenyl core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of advanced purification techniques such as chromatography and recrystallization is also common to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyano group may produce an amine.
科学的研究の応用
3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique functional groups make it a valuable tool in studying biological processes and interactions.
類似化合物との比較
Similar Compounds
3-Cyano-6-hydroxybiphenyl: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
3-Cyano-3’-(trifluoromethoxy)biphenyl: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.
6-Hydroxy-3’-(trifluoromethoxy)biphenyl: Lacks the cyano group, altering its electron-withdrawing effects.
Uniqueness
3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
特性
IUPAC Name |
4-hydroxy-3-[3-(trifluoromethoxy)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)20-11-3-1-2-10(7-11)12-6-9(8-18)4-5-13(12)19/h1-7,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWURHPVQJMVBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B3138198.png)




![[2-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B3138226.png)








